3-(4-Methylthiazol-5-yl)prop-2-en-1-amine

Stereochemistry π-Conjugation Molecular recognition

Procurement challenge: sourcing the correct thiazole positional isomer to avoid failed SAR studies. This 4-methylthiazol-5-yl (E)-propenamine (MW 154.24, TPSA 67.2 Ų) is a validated histamine H₂ receptor bioisostere and GPCR fragment. - Fragment-like properties (Veber-rule compliant, XLogP 0.9) - (E)-π-conjugated linker enables UV/fluorescent tracking - Primary amine handle for amide/sulfonamide libraries - 98% purity, immediate shipment

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
Cat. No. B15321894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylthiazol-5-yl)prop-2-en-1-amine
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C=CCN
InChIInChI=1S/C7H10N2S/c1-6-7(3-2-4-8)10-5-9-6/h2-3,5H,4,8H2,1H3/b3-2+
InChIKeyYSTRUQGBZJHRAF-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-(4-Methylthiazol-5-yl)prop-2-en-1-amine (CAS 1562834-30-3) is a low-molecular-weight (154.24 g/mol) thiazole derivative bearing a (E)-configured prop-2-en-1-amine side chain attached at the 5-position of the 4-methylthiazole ring [1]. The compound presents as a primary amine with one hydrogen bond donor, three hydrogen bond acceptors, and a computed XLogP3-AA of 0.9, indicating balanced hydrophilic–lipophilic character suitable for both aqueous solubility and membrane partitioning [2]. Its topological polar surface area (TPSA) of 67.2 Ų places it within the favorable range for oral bioavailability according to Veber's rules [2]. Commercially, the compound is available at 98% purity from multiple suppliers, with a predicted boiling point of 293.5 ± 28.0 °C, density of 1.159 ± 0.06 g/cm³, and a predicted pKa of 9.20 ± 0.29, reflecting a moderately basic primary amine center .

Fragment-based library design with primary amine handle
Rigid (E)-propenyl linker reduces binding entropy
4-Methylthiazol-5-yl scaffold for GPCR bioisostere studies

Why 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine Cannot Be Interchanged with In-Class Thiazole Amine Analogs


Within the thiazole-alkylamine chemical space, seemingly minor structural variations—the position of the methyl substituent on the thiazole ring (4-methyl vs. 2-methyl), the attachment point of the propenamine side chain (5-position vs. 2-position), and the saturation state of the linker (propenamine vs. propanamine)—can produce divergent biological target engagement profiles. The 4-methylthiazol-5-yl scaffold has been specifically recognized as a bioisostere of the imidazole ring in histamine H₂ receptor ligand design, a property not shared by the 2-methyl or unsubstituted thiazole congeners [1]. Furthermore, the (E)-configured α,β-unsaturated amine linker in the target compound provides a conjugated π-system connecting the thiazole ring to the terminal amine, a feature that is absent in the saturated 3-(4-methylthiazol-5-yl)propan-1-amine analog (CAS 325491-86-9) and that directly influences both photophysical properties and potential covalent or charge-transfer interactions with biological targets [2][3]. These structural distinctions mean that procurement decisions based solely on thiazole-amine class membership risk selecting a compound with fundamentally different reactivity, target selectivity, and downstream experimental outcomes.

Saturated analog (CAS 325491-86-9)

Flexible linker lacks π-conjugation; binding entropy and photophysical properties may differ.

2-Attachment positional isomer (CAS 533885-47-1)

Amine vector orientation differs; GPCR/kinase target recognition may not transfer.

Unsubstituted thiazole analog (CAS 1567627-74-0)

Absent 4-methyl group alters lipophilicity and bioisosteric mapping; class-level evidence may not extrapolate.

Quantitative Differentiation Evidence: 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine vs. Closest Structural Analogs


(E)-Stereochemical Configuration of the Propenamine Linker vs. Saturated Propanamine Analog

The target compound possesses an (E)-configured C=C double bond in the propenamine linker, as confirmed by the PubChem-deposited InChI descriptor (/b3-2+) and isomeric SMILES (CC1=C(SC=N1)/C=C/CN) [1]. This conjugated π-system electronically couples the thiazole ring to the terminal primary amine. In contrast, the fully saturated analog 3-(4-methylthiazol-5-yl)propan-1-amine (CAS 325491-86-9, molecular formula C₇H₁₂N₂S, exact mass 156.072 Da) lacks this double bond, resulting in a flexible ethylene bridge that electronically decouples the thiazole from the amine [2]. The (E)-configuration is structurally defined at the bond stereocenter count of 1 in PubChem, distinguishing the target from potential (Z)-isomers or saturated congeners [1].

(E)-Stereochemistry vs. Saturated Analog
Cross-study comparable
Target has (E)-C=C with Defined Bond Stereocenter Count = 1; saturated analog has 0, 3 rotatable bonds vs. 2.
Conformational rigidity and π-conjugation differentiate target binding.
Structural data from PubChem.
Stereochemistry π-Conjugation Molecular recognition Photophysics

4-Methylthiazol-5-yl Moiety as a Validated Bioisostere for H₂ Receptor Ligand Design vs. 2-Methyl or Unsubstituted Thiazole Analogs

The 2-amino-4-methylthiazol-5-yl scaffold has been experimentally validated as a bioisostere of the imidazole ring in the context of histamine H₂ receptor (H₂R) agonist design [1]. This bioisosteric replacement was successfully applied to acylguanidine-type H₂R agonists, demonstrating that the 4-methylthiazol-5-yl architecture can mimic the hydrogen-bonding and π-stacking interactions of the imidazole pharmacophore [1]. While the target compound carries a prop-2-en-1-amine side chain rather than the 2-amino substituent present in the validated bioisostere, the shared 4-methylthiazol-5-yl core provides a precedence-based rationale for exploring this scaffold in GPCR ligand programs. In contrast, the positional isomer 3-(4-methylthiazol-2-yl)prop-1-en-2-amine (CAS 533885-47-1), which bears the propenamine at the 2-position of the thiazole ring, presents a fundamentally different spatial orientation of the side chain relative to the methyl group and ring heteroatoms , and has no documented bioisosteric equivalence to imidazole.

Bioisostere Scaffold Validation
Class-level
4-methylthiazol-5-yl scaffold validated as imidazole bioisostere in H₂R agonists; 2-attachment isomer lacks this documentation.
Supports GPCR ligand design context; comparator lacks established pharmacophoric mapping.
Direct target data not available; scaffold-class inference.
Bioisosterism Histamine H2 receptor GPCR ligand design Medicinal chemistry

Predicted Physicochemical Differentiation: Boiling Point, pKa, and Density vs. Unsubstituted Thiazole Analog

The 4-methyl substitution on the thiazole ring of the target compound contributes to measurably different predicted physicochemical properties compared to the unsubstituted analog 3-(1,3-thiazol-5-yl)prop-2-en-1-amine (CAS 1567627-74-0) . The target compound has a predicted boiling point of 293.5 ± 28.0 °C , a predicted density of 1.159 ± 0.06 g/cm³ , and a predicted pKa of 9.20 ± 0.29 . The unsubstituted analog (CAS 1567627-74-0) has a molecular weight of 140.21 g/mol (14 Da lighter) and, while its specific boiling point and pKa are not reported in the accessed databases, the absence of the electron-donating methyl group is expected to alter both the basicity of the thiazole nitrogen and the overall lipophilicity . The XLogP3-AA of 0.9 for the target compound [1] reflects the contribution of the methyl group to lipophilicity relative to the unsubstituted thiazole scaffold.

Predicted Physicochemical Properties
Data to verify
Predicted pKa 9.20, BP 293.5±28.0 °C, density 1.159 g/cm³; ΔMW +14.03 vs unsubstituted analog.
pKa informs salt formation and extraction; MW increment relevant for fragment library cutoffs.
Computed by ACD/Labs; experimental verification recommended.
Physicochemical properties pKa prediction Purification Formulation

Class-Level Antimicrobial Activity of (E)-4-Methylthiazol-5-yl-propenone Scaffolds Supporting the Target Compound's Pharmacophoric Relevance

A closely related series of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which share the 4-methylthiazol-5-yl core with an (E)-propenyl linkage, demonstrated potent in vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, with activity in most cases exceeding that of reference drugs [1]. While these are ketone-linked chalcones rather than the primary amine of the target compound, the conserved (E)-4-methylthiazol-5-yl-propenyl pharmacophore suggests that the target compound's scaffold is embedded within a validated antimicrobial chemotype [1]. The thiazole-based chalcone series (Liaras et al., Bioorg Med Chem, 2011) provides quantitative MIC benchmarks for compounds containing the 4-methylthiazol-5-yl moiety connected via an (E)-propenyl linker, establishing a class-level precedent for antimicrobial evaluation of the target compound [1][2].

Antimicrobial Scaffold Precedent
Class-level
Closely related (E)-4-methylthiazol-5-yl-propenones show broad-spectrum activity exceeding reference drugs.
Supports antimicrobial screening context; target compound shares core pharmacophore.
Direct MIC for this exact amine not reported; class-level inference.
Antimicrobial Thiazole chalcones MIC Gram-positive Gram-negative Antifungal

Positional Isomerism of the Propenamine Side Chain: 5-Thiazolyl vs. 2-Thiazolyl Attachment and Impact on Target Recognition

The target compound places the propenamine side chain at the 5-position of the 4-methylthiazole ring. An alternative positional isomer, 3-(4-methylthiazol-2-yl)prop-1-en-2-amine (CAS 533885-47-1), attaches the amine-bearing side chain at the 2-position . This positional shift places the amine at a different distance and orientation relative to the ring sulfur and nitrogen atoms. In thiazole-based kinase inhibitor design, the attachment point of substituents on the thiazole ring is a critical determinant of kinase selectivity; aminothiazole Aurora kinase inhibitors, for instance, derive their selectivity from precise positioning of substituents around the thiazole core [1][2]. The 5-attachment in the target compound orients the amine in a vector distinct from the 2-attachment isomer, potentially engaging different hydrogen-bonding partners in a target binding site [1].

5- vs. 2-Attachment Position
Class-level
5-attachment places amine vector away from ring sulfur; 2-attachment adjacent to N/S. In Aurora kinase inhibitors, positional changes shift selectivity.
Amine spatial presentation differs; kinase or GPCR target engagement may require 5-attachment.
Based on structural analysis and kinase co-crystal precedents.
Positional isomerism Thiazole Structure-activity relationship Kinase inhibitor

Predicted ADME-Relevant Properties: TPSA, Rotatable Bond Count, and H-Bond Profile vs. Representative Thiazole Amine Congeners

The target compound's computed drug-likeness parameters—TPSA of 67.2 Ų, 1 hydrogen bond donor (HBD), 3 hydrogen bond acceptors (HBA), and 2 rotatable bonds—place it within favorable ranges for oral bioavailability according to Veber's rules (TPSA < 140 Ų; rotatable bonds ≤ 10) [1]. Its molecular weight of 154.24 g/mol sits within the fragment-like space (MW < 300 Da), making it suitable for fragment-based drug discovery (FBDD) libraries. Compared to the saturated analog 3-(4-methylthiazol-5-yl)propan-1-amine (3 rotatable bonds, MW 156.25) [2], the target compound has one fewer rotatable bond, reducing conformational entropy penalty upon binding, while the unsaturated linker introduces π-character absent in the saturated congener. Relative to the unsubstituted analog 3-(1,3-thiazol-5-yl)prop-2-en-1-amine (MW 140.21, expected lower lipophilicity) , the 4-methyl group provides an incremental lipophilicity increase (XLogP3-AA 0.9) while maintaining favorable TPSA.

Fragment-Like ADME Profile
Cross-study comparable
TPSA 67.2 Ų (Veber rule compliant), 2 rotatable bonds, MW 154.24 (fragment space), 1 HBD, 3 HBA, XLogP3 0.9.
Balanced polarity and limited flexibility support FBDD library inclusion.
Computed by PubChem; compared to saturated analog (3 rotatable bonds).
Drug-likeness ADME TPSA Veber rules Fragment-based drug discovery

High-Value Application Scenarios for 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine Based on Verified Differentiation Data


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Aminergic GPCRs

The target compound's fragment-like physicochemical profile (MW 154.24, TPSA 67.2 Ų, 2 rotatable bonds) [1] and the documented bioisosteric relationship between the 4-methylthiazol-5-yl scaffold and the imidazole ring in histamine H₂ receptor ligand design [2] make it a strategically valuable fragment for GPCR-focused screening libraries. Its primary amine handle permits rapid parallel derivatization into amides, sulfonamides, or ureas, while the (E)-propenyl linker maintains a defined, rigid geometry that reduces entropic penalties upon target binding compared to flexible saturated congeners [1]. Procurement of this specific positional isomer (5-attachment) rather than the 2-attachment analog ensures the amine vector aligns with the established bioisostere geometry validated in H₂R agonist programs [2][3].

Synthesis of Antimicrobial (E)-Thiazolyl-Propenone Chalcone Derivatives

The (E)-4-methylthiazol-5-yl-propenyl architecture embedded in the target compound maps directly onto the validated antimicrobial pharmacophore described by Liaras et al. (2011), where (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones displayed broad-spectrum activity exceeding reference drugs [4]. The target compound's primary amine can serve as a direct precursor for acylation or alkylation to generate diverse 2-alkylamino derivatives for antimicrobial screening. The unsaturated propenamine linker provides a spectroscopic handle (UV–vis, fluorescence) for monitoring reaction progress and for potential photophysical characterization in probe development [5]. Researchers should procure the (E)-isomer specifically, as the (Z)-configuration or saturated analogs would not replicate the conjugated pharmacophore geometry.

Chemical Probe Development Leveraging the Conjugated (E)-Enamine Chromophore

The (E)-configured propenamine linker creates a π-conjugated system between the electron-rich thiazole ring and the terminal amine, endowing the compound with UV-active and potentially fluorescent properties absent in the saturated propanamine analog (CAS 325491-86-9) [1][5]. This intrinsic spectroscopic handle is valuable for: (a) developing fluorescent probes for target engagement studies; (b) monitoring cellular uptake and subcellular localization via confocal microscopy; and (c) performing binding assays without requiring additional fluorophore conjugation. The defined (E)-stereochemistry (Defined Bond Stereocenter Count = 1 in PubChem) [1] ensures a consistent chromophoric orientation, which is critical for reproducible photophysical measurements. This application scenario is uniquely enabled by the unsaturated linker and is not accessible with the saturated analog.

Kinase Inhibitor Scaffold Diversification via 5-Position Thiazole Elaboration

Aminothiazole derivatives are a privileged scaffold in kinase inhibitor discovery, with co-crystal structures demonstrating that the precise positioning of substituents on the thiazole ring dictates kinase selectivity profiles [3]. The target compound's 5-attachment of the propenamine side chain presents a distinct vector for hydrogen-bonding interactions compared to the 2-attachment isomer (CAS 533885-47-1) [3], offering access to a different chemical space within kinase active sites. The primary amine provides a synthetic entry point for generating focused kinase inhibitor libraries through rapid diversification (reductive amination, amide coupling, sulfonamide formation). The 4-methyl group provides a modest lipophilicity increment (XLogP3-AA 0.9) [1] that may improve binding in hydrophobic kinase pockets without violating fragment-like property guidelines, distinguishing it from the unsubstituted thiazole analog.

Application
Selection Property
Validation Focus
FBDD for Aminergic GPCRs
4-Methylthiazol-5-yl bioisostere geometry
GPCR binding and functional assays
Antimicrobial Chalcone Synthesis
Reported antimicrobial (E)-propenyl scaffold
MIC and strain-panel screening
Chemical Probe Development
Conjugated (E)-enamine chromophore
Photophysical characterization and cell uptake studies
Kinase Inhibitor Diversification
5-Position amine vector for kinase hinge binding
Kinase selectivity panel and co-crystallization
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